molecular formula C9H16N6O3 B1670104 Decarbamoylsaxitoxin CAS No. 58911-04-9

Decarbamoylsaxitoxin

Cat. No.: B1670104
CAS No.: 58911-04-9
M. Wt: 256.26 g/mol
InChI Key: VRRIYZJUSNMZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decarbamoylsaxitoxin is a neurotoxin naturally produced by marine dinoflagellates and cyanobacteria. It is one of the many analogues of saxitoxin, a potent neurotoxin responsible for paralytic shellfish poisoning. This compound is characterized by its unique chemical structure, which includes a hydroxymethyl group at position 4 and two hydroxy substituents at position 10 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decarbamoylsaxitoxin involves complex organic reactions. One common method includes the use of liquid-liquid extraction and solid-phase extraction techniques to isolate the compound from natural sources . These methods are preferred due to their high sensitivity and selectivity.

Industrial Production Methods: Industrial production of this compound is not widely documented, primarily due to its natural occurrence and the complexity of its synthesis. advancements in microscale sample preparation methods offer potential for more efficient production .

Chemical Reactions Analysis

Types of Reactions: Decarbamoylsaxitoxin undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in these reactions include acetic acid for extraction and mild temperature conditions to preserve the original toxin composition . The reactions are typically carried out under controlled laboratory conditions to ensure accuracy and safety.

Major Products Formed:

Mechanism of Action

Decarbamoylsaxitoxin exerts its effects by binding to sodium channels in nerve cells, blocking the influx of sodium ions. This action disrupts normal nerve signal transmission, leading to paralysis . The molecular targets include specific sites on the sodium channels, which are crucial for its neurotoxic effects .

Comparison with Similar Compounds

Uniqueness: Decarbamoylsaxitoxin is unique due to its specific structural modifications, including the hydroxymethyl group at position 4 and the double bond between carbons 2 and 3 . These differences result in distinct chemical properties and biological activities compared to other saxitoxin analogues.

Properties

IUPAC Name

2,6-diamino-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6O3/c10-6-13-5-4(3-16)12-7(11)15-2-1-8(17,18)9(5,15)14-6/h4-5,16-18H,1-3H2,(H2,11,12)(H3,10,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRIYZJUSNMZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58911-04-9
Record name Decarbamoylsaxitoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038319
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decarbamoylsaxitoxin
Reactant of Route 2
Decarbamoylsaxitoxin
Reactant of Route 3
Decarbamoylsaxitoxin
Reactant of Route 4
Decarbamoylsaxitoxin
Reactant of Route 5
Decarbamoylsaxitoxin
Reactant of Route 6
Decarbamoylsaxitoxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.